Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
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Overview
Description
Preparation Methods
The synthesis of Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Chemical Reactions Analysis
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Cyclization: Intramolecular cyclization reactions are also common, leading to the formation of fused ring systems.
Scientific Research Applications
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate can be compared with other pyrrolopyridazine derivatives such as:
- Diethyl 7-methyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
- Dimethyl 7-(4-bromobenzoyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications .
Properties
CAS No. |
853318-19-1 |
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Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-5-15-17(19(23)25-3)18(20(24)26-4)16-11-10-14(21-22(15)16)13-8-6-12(2)7-9-13/h6-11H,5H2,1-4H3 |
InChI Key |
MQKXSUKHKDCPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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